molecular formula C26H29Cl3N2O B607201 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride CAS No. 402942-53-4

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride

Cat. No.: B607201
CAS No.: 402942-53-4
M. Wt: 491.9 g/mol
InChI Key: QAERYGXKDZHTFR-UHFFFAOYSA-N
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Description

DR 4485 hydrochloride, also known by its chemical name 6-Chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one hydrochloride, is a high affinity and selective antagonist of the 5-HT7 receptor. This compound is known for its oral bioavailability and has been extensively used in scientific research to study the function of the 5-HT7 receptor, a subtype of serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DR 4485 hydrochloride involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

    Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups, such as the chlorophenyl and pyridinyl groups.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of DR 4485 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of starting materials and intermediates are synthesized and purified.

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

    Purification and crystallization: The final product is purified through crystallization and other techniques to achieve high purity (≥98% as determined by HPLC).

Chemical Reactions Analysis

Types of Reactions

DR 4485 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

DR 4485 hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the 5-HT7 receptor and its role in various chemical pathways.

    Biology: The compound is used to investigate the biological functions of the 5-HT7 receptor in various cell types and tissues.

    Medicine: Research on DR 4485 hydrochloride has implications for understanding and potentially treating conditions related to serotonin dysregulation, such as depression and anxiety.

    Industry: The compound is used in the development of new pharmaceuticals targeting the 5-HT7 receptor.

Mechanism of Action

DR 4485 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT7 receptor. This receptor is involved in the regulation of various physiological processes, including mood, circadian rhythm, and cognitive functions. By inhibiting the 5-HT7 receptor, DR 4485 hydrochloride can modulate the levels of cyclic adenosine monophosphate (cAMP) in cells, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

DR 4485 hydrochloride is unique in its high affinity and selectivity for the 5-HT7 receptor. Similar compounds include:

    SB-269970: Another selective 5-HT7 receptor antagonist with similar applications in research.

    LP-211: A selective 5-HT7 receptor agonist used to study the receptor’s activation effects.

    Vortioxetine: A multimodal antidepressant that acts on several serotonin receptors, including 5-HT7.

Compared to these compounds, DR 4485 hydrochloride is distinguished by its high selectivity and potency as a 5-HT7 receptor antagonist, making it a valuable tool in research.

Properties

IUPAC Name

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAERYGXKDZHTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402942-53-4
Record name Benz[cd]indol-2(1H)-one, 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402942-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DR-4485 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BJV5NUM68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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